4-(Prop-2-ynamido)benzoic acid
Description
Significance of Bifunctional Organic Scaffolds in Modern Chemistry
In modern chemistry, the development of complex molecules with precise functions is a central goal. Bifunctional organic scaffolds are instrumental in achieving this objective. mdpi.com These are structurally defined molecules that possess two distinct functional groups, enabling new reactivity and selectivity in chemical reactions. nih.gov The cooperative effect of two different functional groups can lead to outcomes that are challenging or impossible with single-function catalysts. nih.gov
Bifunctional reagents provide an atom-economical pathway to create chemical complexity, often minimizing the formation of waste byproducts. researchgate.net Their utility spans numerous cornerstone research areas, including C-H functionalization, cross-coupling reactions, organocatalysis, and cyclizations. researchgate.net By combining different functionalities, such as a hydrogen-bond donor and a Brønsted basic group on a chiral scaffold, chemists can finely tune catalysts to optimize both reactivity and stereoselectivity. nih.gov This approach is particularly powerful in polar addition reactions, where simple starting materials can be converted into high-value, stereochemically defined products. nih.gov The synthetic accessibility of robust and functional scaffolds is crucial, as they pave the way for advanced applications like enzyme mimicry and targeted drug delivery. acs.orgworktribe.com
Overview of Key Research Domains for 4-(Prop-2-ynamido)benzoic acid
This compound serves as an exemplary bifunctional building block in several key research domains. bldpharm.comsmolecule.com Its molecular structure features a terminal alkyne group and a carboxylic acid group, each offering a distinct handle for chemical modification.
The terminal alkyne is particularly valuable for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of triazole linkages, a stable and common motif in medicinal chemistry and materials science. mdpi.com The carboxylic acid function, on the other hand, is a versatile precursor for forming amide or ester bonds. acs.org This dual reactivity makes the compound a highly useful monomer or linker molecule.
Key research applications for this compound are concentrated in the following areas:
Polymer Chemistry and Materials Science : The compound is used as a monomer to synthesize functional polymers. bldpharm.comontosight.ai The benzoic acid moiety can be incorporated into a polymer backbone, leaving the propargyl group available for post-polymerization modification via click chemistry. mdpi.com This allows for the attachment of various functionalities, tailoring the material's properties for specific applications such as creating specialized surfaces or functional nanoparticles. mdpi.com
Pharmaceuticals and Drug Discovery : As a bifunctional linker, it can be used to connect different molecular fragments in the development of new therapeutic agents. smolecule.com The ability to form stable amide bonds combined with the capacity for click-based bioconjugation makes it a valuable tool for creating complex drug candidates and probes for chemical biology. rsc.org
Organic Synthesis : In organic synthesis, it acts as a versatile building block for constructing more elaborate molecules. aablocks.com Its rigid aromatic core and reactive handles facilitate the planned assembly of target structures.
Interactive Table: Key Research Applications of this compound This table summarizes the principal areas of research where this compound is applied.
| Research Domain | Application | Mechanism/Functionality Utilized | Source(s) |
| Polymer Chemistry | Synthesis of functional polymers and materials. | The carboxylic acid group acts as a monomer unit, while the alkyne group allows for post-synthesis functionalization via click chemistry. | bldpharm.comontosight.aimdpi.com |
| Materials Science | Creation of functional surfaces and nanoparticles. | Used as a building block for materials that require specific surface properties or subsequent modification. | smolecule.com |
| Drug Discovery | A building block or linker for designing new drug candidates. | The two functional groups allow for the connection of different pharmacophores or for linking molecules to larger carriers. | smolecule.com |
| Organic Synthesis | A versatile scaffold for constructing complex molecules. | Provides a rigid core with two distinct points for chemical reactions, aiding in multi-step syntheses. | aablocks.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(prop-2-ynoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h1,3-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUMVPNODZQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Prop 2 Ynamido Benzoic Acid and Its Analogues
Established Synthetic Pathways to the Core Structure
The fundamental structure of 4-(prop-2-ynamido)benzoic acid is typically assembled through the formation of an amide bond between 4-aminobenzoic acid and a suitable propargyl derivative. This approach is a cornerstone of its synthesis, leveraging the reactivity of the amino and carboxylic acid functional groups inherent in the starting materials.
Amide Bond Formation Routes
The creation of the amide linkage in this compound is most commonly achieved by reacting 4-aminobenzoic acid with a propargyl-containing acylating agent. nih.govmdpi.com A prevalent method involves the use of propargyl chloroformate or a similar activated species. This reaction, a nucleophilic acyl substitution, sees the amino group of 4-aminobenzoic acid attacking the electrophilic carbonyl carbon of the propargyl derivative.
Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation between 4-aminobenzoic acid and propynoic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can effectively promote this condensation reaction.
A summary of common reagents used in the amide bond formation is presented in the table below.
| Reagent Class | Specific Example | Role in Reaction |
| Acyl Halides | Propionyl chloride | Provides an activated carbonyl for nucleophilic attack by the amine. |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid for amide bond formation. |
| Activating Agents | N-Hydroxysuccinimide (NHS) | Forms an active ester intermediate to facilitate amide coupling. |
Alkyne Moiety Introduction Strategies
The terminal alkyne group is a defining feature of this compound, and its introduction is integral to the synthetic strategy. wikipedia.org In the context of the amide bond formation routes described above, the alkyne is typically introduced as part of the propargyl-containing reactant. For instance, the use of propargyl chloroformate or propynoic acid directly incorporates the C≡C triple bond into the molecular scaffold.
Advanced Functionalization Techniques for this compound Derivatives
The presence of three distinct functional groups—a carboxylic acid, a terminal alkyne, and an aromatic ring—makes this compound a versatile scaffold for the synthesis of a wide array of derivatives. nih.gov Each of these functionalities can be selectively modified to introduce new chemical properties and functionalities.
Carboxylic Acid Functionalization
The carboxylic acid group of this compound is a prime site for derivatization. Standard esterification reactions with various alcohols in the presence of an acid catalyst can yield a diverse library of esters. Furthermore, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with a wide range of amines to form secondary amides.
| Reaction Type | Reagents | Functional Group Formed |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Thionyl Chloride (SOCl₂), Amine | Amide |
Terminal Alkyne Derivatization
The terminal alkyne is a highly versatile functional group that can participate in a variety of chemical transformations. youtube.comchemistrysteps.com One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," which allows for the efficient formation of 1,2,3-triazoles by reacting the terminal alkyne with an organic azide (B81097). nih.gov
Another important reaction is the Sonogashira coupling, a cross-coupling reaction that involves the reaction of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of more complex conjugated systems. The acidic proton of the terminal alkyne can also be removed by a strong base to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. wikipedia.org
| Reaction Name | Key Reagents | Product Type |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Copper(I) Catalyst | 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl Halide, Palladium Catalyst, Copper(I) Co-catalyst | Disubstituted Alkyne |
| Acetylide Formation and Alkylation | Strong Base (e.g., n-BuLi), Electrophile (e.g., Alkyl Halide) | Internal Alkyne |
Aromatic Ring Modification
The benzene (B151609) ring of this compound can also be functionalized, although the existing substituents will direct the position of any new groups. The amide group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be used to introduce additional substituents onto the aromatic ring. The specific reaction conditions would need to be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions with the other functional groups present in the molecule.
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. In the context of this compound and its analogues, green chemistry principles are being increasingly applied to minimize environmental impact and enhance sustainability. These approaches focus on the use of renewable feedstocks, eco-friendly solvents, and efficient catalytic systems to reduce waste and energy consumption.
A significant area of focus in the green synthesis of precursors for this compound is the microbial production of 4-aminobenzoic acid (PABA). Traditional chemical synthesis of PABA often relies on petroleum-derived precursors and involves harsh reaction conditions. mdpi.comresearchgate.net In contrast, biosynthesis using microorganisms presents a sustainable alternative. mdpi.comresearchgate.net For instance, engineered strains of Escherichia coli have been developed to produce PABA from glucose through the shikimate pathway. mdpi.com This biotechnological approach avoids the use of toxic chemicals and non-renewable resources. mdpi.comresearchgate.net
Furthermore, the synthesis of benzoic acid derivatives, a core component of the target molecule, is also being reimagined through a green lens. Researchers have demonstrated the synthesis of 4-hydroxybenzoic acid from renewable feedstocks like L-tyrosine using whole-cell biocatalysis. nih.gov This method operates under mild conditions and circumvents the need for toxic catalysts, offering a more environmentally friendly route compared to conventional chemical methods. nih.gov While not a direct synthesis of this compound, these advancements in the green production of its foundational benzoic acid scaffold are crucial.
Another key aspect of greening the synthesis of this compound involves the amidation reaction between 4-aminobenzoic acid and a prop-2-ynoyl derivative. Traditional amidation methods often require stoichiometric amounts of coupling reagents, leading to significant waste. Green alternatives focus on catalytic approaches. While specific examples for this compound are not extensively documented, the broader field of organic synthesis is moving towards enzyme-catalyzed amidations or the use of reusable solid acid catalysts. researchgate.net These methods can lead to higher atom economy and reduced waste streams.
The functionalization of alkynes, the other key reactive group in this compound, is also a target for green chemistry innovations. The development of recyclable catalysts for alkyne functionalization reactions is a significant step forward. nih.govnih.gov These catalysts, which can be heterogeneous or homogeneous with recycling capabilities, minimize the use of heavy metals and simplify product purification. nih.govnih.gov For instance, nano-Ag/graphitic carbon nitride has been reported as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. nih.gov Metal- and solvent-free synthesis methods for reactions involving alkynes, such as hydrothiolation using sulfamic acid, also represent a greener approach. nih.gov
The table below summarizes some green chemistry approaches relevant to the synthesis of precursors and related structures of this compound.
| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages | Reference |
| 4-Aminobenzoic Acid (PABA) Synthesis | Petroleum-derived precursors, harsh conditions | Microbial biosynthesis from glucose using engineered E. coli | Use of renewable feedstock, avoids toxic chemicals | mdpi.comresearchgate.net |
| Benzoic Acid Derivative Synthesis | Petroleum-derived phenol, high temperature and pressure | Whole-cell biocatalysis from L-tyrosine | Mild reaction conditions, avoids toxic catalysts, renewable feedstock | nih.gov |
| Alkyne Functionalization | Stoichiometric reagents, heavy metal catalysts | Use of recyclable catalysts (e.g., nano-Ag/graphitic carbon nitride) | Catalyst reusability, reduced metal waste | nih.gov |
| Amide Bond Formation | Stoichiometric coupling reagents | Enzymatic catalysis or reusable solid acid catalysts | Higher atom economy, reduced waste | researchgate.net |
| General Alkyne Reactions | Use of organic solvents and metal catalysts | Metal- and solvent-free reactions (e.g., using sulfamic acid) | Reduced environmental impact from solvents and metals | nih.gov |
Reactivity Profiles and Chemical Transformations of 4 Prop 2 Ynamido Benzoic Acid
Alkyne-Mediated Reaction Chemistry
The terminal alkyne group (propargyl group) is a cornerstone of the molecule's reactivity, offering a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions (e.g., Sonogashira Coupling, Glaser Coupling)
The terminal C-H bond of the alkyne is sufficiently acidic to be readily removed by a base, forming a copper or palladium acetylide, which is a key intermediate in various cross-coupling reactions.
Sonogashira Coupling: This palladium-catalyzed reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. For 4-(prop-2-ynamido)benzoic acid, a typical Sonogashira reaction would involve its coupling with an aryl halide (Ar-X) in the presence of a palladium catalyst (like Pd(PPh₃)₄), a copper(I) co-catalyst (such as CuI), and a base (typically an amine like triethylamine). This reaction efficiently yields a diarylacetylene derivative, expanding the molecular framework significantly. The general conditions are mild and tolerate a wide range of functional groups, making it a highly utilized transformation in organic synthesis.
Glaser Coupling: As one of the oldest alkyne coupling reactions, the Glaser coupling facilitates the homocoupling of terminal alkynes to form a symmetrical 1,3-diyne. This reaction is typically mediated by a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like air or oxygen and a base. When applied to this compound, the Glaser coupling would produce a dimeric structure linked by a butadiyne bridge. Variations like the Eglinton and Hay couplings offer modified conditions using copper(II) salts or catalytic copper(I)/amine complexes, respectively, to achieve similar transformations.
| Reaction | Reactant | Typical Catalysts/Reagents | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) salt, Amine base | Disubstituted Alkyne |
| Glaser Coupling | (Self-coupling) | Cu(I) salt, Oxidant (e.g., O₂) | Symmetrical 1,3-Diyne |
Hydration and Cyclization Reactions
Hydration: The addition of water across the alkyne's triple bond, known as hydration, is another fundamental reaction. This transformation is typically catalyzed by a mercury(II) salt (like HgSO₄) in aqueous acid. The reaction follows Markovnikov's rule, where the initial addition of water forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable ketone. For this compound, hydration would convert the propargyl group into an acetonyl group, yielding 4-(2-oxopropanamido)benzoic acid. An alternative, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would yield an aldehyde.
Cyclization Reactions: The alkyne functionality can participate in various intramolecular cyclization reactions, especially when a suitable nucleophile is present elsewhere in the molecule or in a reaction partner. For instance, in the presence of a strong acid or a transition metal catalyst, the alkyne can be activated toward nucleophilic attack by the amide oxygen or nitrogen, or even the aromatic ring, potentially leading to the formation of heterocyclic structures like isoindolinones or other fused-ring systems. The specific outcome is highly dependent on the reaction conditions and the catalytic system employed.
Carboxylic Acid and Amide Group Reactivity
The benzoic acid and amide functionalities provide sites for condensation, esterification, and amidation, enabling its use as a linker or for modification into other derivatives.
Condensation Reactions
The carboxylic acid group can undergo condensation reactions with various reagents. For example, it can react with other carboxylic acids or their derivatives to form anhydrides upon heating or with the use of a dehydrating agent. These reactions are standard transformations for carboxylic acids and are fundamental in preparing activated acylating agents.
Esterification and Amidation Beyond Initial Synthesis
Esterification: The carboxylic acid group of this compound can be readily converted into an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. This reaction is often used to protect the carboxylic acid, modify the molecule's solubility, or prepare it for further biological evaluation or polymerization.
Amidation: Beyond its own synthesis, the carboxylic acid can be activated and reacted with another amine to form a new amide bond. This is a crucial reaction in medicinal chemistry for linking molecular fragments. For instance, in the synthesis of certain cystobactamid antibiotics, the carboxylic acid of an alkyne-bearing fragment was coupled to an amine moiety using peptide coupling reagents like propanephosphonic acid anhydride (B1165640) (T3P) in the presence of a base like pyridine. This demonstrates the utility of the carboxylic acid group for forming complex biomolecules.
| Reaction | Reactant | Typical Reagents | Functional Group Transformed |
| Esterification | Alcohol | Acid catalyst (e.g., H₂SO₄) | Carboxylic Acid |
| Amidation | Amine | Coupling agent (e.g., T3P, HBTU) | Carboxylic Acid |
Multicomponent Reaction Engagements
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-generating power. Given its dual functionality, this compound is a prime candidate for MCRs.
For example, in an Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a di-amide derivative. This compound could serve as the carboxylic acid component in such a reaction. This would allow for the rapid assembly of complex, drug-like molecules that incorporate the propargyl group, which can then be used for subsequent "click" chemistry or other alkyne-specific transformations. Similarly, it could participate in other MCRs like the Passerini reaction.
No Direct Catalytic Roles Documented for this compound in Published Research
Despite a comprehensive review of scientific literature, there is currently no specific information available detailing the catalytic roles or mechanisms of the chemical compound this compound in organic synthesis. Research databases and chemical catalogs list the compound, but dedicated studies on its application as a catalyst, ligand in a catalytic system, or as a precursor for catalytic materials appear to be absent from the public domain.
While the constituent functional groups of this compound—a terminal alkyne (prop-2-ynamido group) and a carboxylic acid on a benzene (B151609) ring—are known to be reactive and participate in various catalytic processes individually, the combined molecule has not been a subject of catalytic investigation based on available data.
For context, benzoic acid and its derivatives are sometimes employed as co-catalysts or additives in certain reactions. For instance, they can act as proton sources or modulators in metal-catalyzed processes. rsc.orgnih.gov Similarly, ynamides, a class of compounds containing a nitrogen atom attached to a carbon-carbon triple bond, are valuable building blocks in organic synthesis and are known to undergo transformations catalyzed by transition metals like gold and copper. nih.govparis-saclay.fr
Furthermore, the terminal alkyne group in this compound could theoretically participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." However, no studies have been found that specifically utilize this compound in a catalytic capacity for such transformations.
The synthesis of metal-organic frameworks (MOFs) often involves carboxylic acid-based ligands to create porous materials with potential applications in catalysis. scispace.comresearchgate.netmdpi.com While this compound possesses a carboxylic acid group, making it a potential candidate for MOF synthesis, there is no published research demonstrating its use for this purpose or the subsequent catalytic activity of any such resulting material.
Applications of 4 Prop 2 Ynamido Benzoic Acid in Advanced Chemical Systems
Chemical Biology Research Tools
In chemical biology, the precise modification and tracking of biomolecules are essential for understanding their function in complex biological systems. 4-(Prop-2-ynamido)benzoic acid serves as a valuable building block for creating sophisticated tools to probe these systems.
The design of molecular probes is a cornerstone of chemical proteomics, enabling the identification of protein targets, the tracking of protein localization, and the assessment of enzyme activity. mq.edu.au The structure of this compound is ideally suited for its role as a component in such probes. It functions as a hetero-bifunctional linker, where the carboxylic acid can be coupled to a targeting ligand or pharmacophore, while the alkyne group is reserved for downstream applications. sigmaaldrich.com
The synthesis strategy typically involves an amide coupling reaction (e.g., using EDC or HATU coupling reagents) to link the carboxylic acid of this compound to an amine-containing molecule that has affinity for a specific biological target. mq.edu.au The resulting conjugate carries the propargyl group as a latent reporter handle, ready for subsequent chemical modification.
Table 1: Functional Components of Probes Derived from this compound
| Component of the Building Block | Function in the Molecular Probe | Example of Use |
|---|---|---|
| Benzoic Acid Group | Serves as a synthetic handle for covalent attachment to a target-recognizing molecule (pharmacophore). | Amide bond formation with an amine on a ligand. |
| Terminal Alkyne Group | Acts as a bioorthogonal handle for "click" chemistry reactions. | Reaction with an azide-tagged reporter (e.g., fluorophore, biotin) for detection or enrichment. |
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The alkyne functionality of this compound makes it a prime substrate for one of the most efficient bioconjugation strategies: the azide-alkyne cycloaddition. researchgate.net Once a probe containing this compound has bound to its biological target, the alkyne handle can be selectively reacted with a molecule carrying an azide (B81097) group. nih.gov
This strategy allows for a two-step labeling process. First, the biological system is treated with the probe. After the probe binds to its target, any unbound probe is washed away. Second, an azide-containing reporter molecule, such as a fluorescent dye for imaging or a biotin (B1667282) tag for affinity purification, is added. nih.gov This reporter then "clicks" onto the alkyne handle of the bound probe, allowing for the specific detection or isolation of the target biomolecule. mq.edu.au This method is highly modular and has been used to visualize glycans and other biomolecules in living systems. nih.gov
Activity-based probes (ABPs) are a powerful class of chemical tools designed to covalently bind to the active sites of specific enzymes, providing a direct readout of their functional state. mq.edu.audur.ac.uk An ABP typically consists of three parts: a reactive group (or "warhead") that forms a covalent bond with the enzyme, a recognition element that directs the probe to a particular class of enzymes, and a reporter tag for analysis. mq.edu.au
This compound can be incorporated as a key component that connects the recognition element and the reporter tag. In a typical design, the benzoic acid is part of a larger scaffold designed to be recognized by an enzyme family. This scaffold is also equipped with a warhead. The alkyne group serves as the attachment point for a reporter tag, which is added via click chemistry after the probe has reacted with its protein target. mq.edu.au This approach has been widely used to profile the activity of enzyme families like serine hydrolases and kinases. mq.edu.audur.ac.uk
Table 2: Hypothetical Design of an Activity-Based Probe (ABP)
| ABP Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Directs the probe to a specific enzyme or protein family. | A scaffold incorporating the this compound structure. |
| Reactive Group (Warhead) | Forms a covalent bond with a residue in the enzyme's active site. | Fluorophosphonate or sulfonyl fluoride. mq.edu.au |
| Reporter Handle | Allows for detection and analysis of labeled proteins. | The alkyne group from this compound. |
Innovations in Click Chemistry Methodologies
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and solvents. The azide-alkyne cycloaddition is the quintessential click reaction, and this compound is a key player due to its terminal alkyne.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used reaction that forms a stable 1,4-disubstituted triazole ring from a terminal alkyne and an azide. organic-chemistry.orgnih.gov A significant finding is that the carboxylic acid functionality within this compound can actively promote the CuAAC reaction. organic-chemistry.org
Research has demonstrated that benzoic acid accelerates the key steps in the catalytic cycle. organic-chemistry.org It is proposed to play a dual role: acting as an acidic reagent and as a bidentate ligand that helps to activate the copper(I) acetylide intermediate. organic-chemistry.org This intrinsic promotional effect makes this compound a particularly efficient building block for CuAAC reactions.
Table 3: Performance of Benzoic Acid in Promoting CuAAC Reactions
| Catalyst System | Reaction Time | Reported Yield | Reference |
|---|---|---|---|
| Cu(II) source + Reductant + Benzoic Acid | Minutes | Up to 98% | organic-chemistry.org |
This methodology has been applied to the synthesis of complex molecules, such as macrocyclic peptide mimetics designed as inhibitors for protein-protein interactions, like the Grb2 SH2 domain. nih.gov
A major innovation in click chemistry has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds rapidly without the need for a cytotoxic copper catalyst. d-nb.infonih.gov This makes it highly suitable for applications in living systems. In SPAAC, the terminal alkyne of a molecule like this compound reacts with a strained cyclooctyne (B158145) that has been functionalized with an azide. d-nb.info
Several generations of cyclooctyne reagents have been developed to optimize reaction kinetics and stability, including dibenzocyclooctyne (DIBO, DBCO) and difluorinated cyclooctyne (DIFO). nih.govd-nb.info The reaction between an azide and a strained alkyne like DIBO is exceptionally fast and clean, forming a stable triazole product. nih.gov The use of this compound in SPAAC allows for the facile, copper-free conjugation of molecules in complex biological environments, representing a significant advance in bioconjugation technology. nih.govd-nb.infonih.gov
Table 4: Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | CuAAC | SPAAC |
|---|---|---|
| Alkyne Reagent | Terminal Alkyne (e.g., this compound) | Terminal Alkyne (e.g., this compound) |
| Azide Reagent | Standard Azide | Cyclooctyne-Azide Adduct |
| Catalyst Required | Yes (Copper I) | No |
| Biocompatibility | Limited by copper cytotoxicity. nih.gov | High, suitable for live-cell applications. d-nb.info |
| Reaction Rate | Generally very fast with catalyst. organic-chemistry.org | Fast, dependent on the strain of the cyclooctyne. nih.gov |
Bioorthogonal Ligation Strategies for Complex Systems
The terminal alkyne group of this compound is a key player in bioorthogonal chemistry. These reactions are designed to occur in complex biological environments without interfering with native biochemical processes. poly-an.denih.gov The alkyne moiety is particularly useful as it is stable and largely absent in biological systems, preventing unwanted side reactions. nih.govresearchgate.net
This compound is an ideal substrate for several powerful ligation strategies:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. The terminal alkyne of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring. researchgate.netacs.orgacs.org This reaction is known for its high efficiency, specificity, and mild reaction conditions. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. acs.orgnih.gov In this strategy, the terminal alkyne of this compound can react with a strained cyclooctyne that has been tagged to a biomolecule. The inherent ring strain of the cyclooctyne accelerates the reaction, proceeding rapidly without the need for a catalyst. acs.orgnih.gov
Other Alkyne-Based Ligations: Beyond reactions with azides, terminal alkynes can participate in other bioorthogonal transformations, such as the thiol-yne reaction for site-specific functionalization. kit.edu
These ligation strategies allow researchers to use this compound as a molecular linker. For instance, the carboxylic acid end can be attached to a molecule or surface of interest, leaving the alkyne group exposed for subsequent, highly specific "clicking" of a reporter molecule, such as a fluorescent dye or a purification tag.
| Ligation Strategy | Key Reactants | Catalyst | Key Feature |
| CuAAC | Terminal Alkyne, Azide | Copper(I) | High efficiency and regioselectivity, forming 1,4-triazoles. researchgate.netnih.gov |
| SPAAC | Terminal Alkyne, Strained Cycloalkyne | None | Catalyst-free, ideal for live-cell applications. acs.orgnih.gov |
| Thiol-yne Reaction | Terminal Alkyne, Thiol | Radical Initiator (e.g., UV light) | Forms stable thioether linkages. kit.edunih.gov |
Contributions to Materials Science and Polymer Chemistry
The dual functionality of this compound provides multiple avenues for its use in the synthesis and modification of polymers, enhancing their properties and applications. numberanalytics.com
Role as a Monomer in Polymerization Processes
This compound can act as a monomer to build polymer chains. Both the alkyne and the carboxylic acid groups can participate in polymerization reactions.
Alkyne-based Polymerization: The terminal alkyne can undergo polymerization through various methods, such as addition polymerization or cyclotrimerization, to create polymers with alkyne units in the backbone or as pendant groups. rsc.orgoup.com These alkyne-containing polymers often exhibit valuable properties like high thermal stability. numberanalytics.com
Polyester/Polyamide Synthesis: The carboxylic acid group can be used in classic condensation polymerization. It can react with diols to form polyesters or with diamines to form polyamides. In such a polymer, the propargyl amide moiety would be a repeating pendant group along the chain, making the polymer highly functional.
Click Polymerization: The molecule can be used in step-growth polymerization where one monomer has two azide groups and the other, like this compound (if derivatized to have a second alkyne), has two alkyne groups. The reaction between them forms a polytriazole chain. mdpi.com
Development of Cross-Linking Agents for Polymer Networks
Cross-linking transforms linear polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.comnagase.com this compound is an excellent candidate for a cross-linking agent due to its two distinct reactive sites.
A common strategy involves first creating linear polymer chains that incorporate this compound. For example, the carboxylic acid group can be converted to an ester and co-polymerized with other monomers like acrylates. This results in a thermoplastic polymer with pendant alkyne groups. These pendant alkynes can then be "clicked" together in a second step using a bifunctional linker molecule, such as a diazide, to form a cross-linked thermoset material. nih.govmdpi.com This two-stage approach allows for the material to be processed in its linear, soluble form before being irreversibly cured into its final, robust state. The density of cross-links, and thus the material's properties, can be precisely controlled by the concentration of the alkyne-functionalized monomer used in the initial polymerization. nih.gov
Functionalization of Surfaces and Nanomaterials
The ability to modify the surfaces of materials is critical for applications ranging from biosensors to electronics. This compound is well-suited for surface functionalization. mdpi.comresearchgate.net
The carboxylic acid group serves as an effective "anchor" for attaching the molecule to a variety of substrates, particularly metal oxide surfaces like aluminum oxide, indium tin oxide (ITO), and zinc oxide. rsc.orgaip.orgcsic.es This attachment can passivate surface defects and create a stable organic monolayer. aip.orgacs.org
Once anchored, the molecule presents its terminal alkyne group away from the surface. This exposed alkyne acts as a versatile handle for further modification via click chemistry. poly-an.demdpi.com For example, a surface coated with this compound can be readily functionalized by "clicking" azide-tagged molecules, such as polymers, proteins, or DNA, onto it. mdpi.comresearchgate.net This creates a highly specific and robust method for engineering complex surface properties. kit.edu
Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups within this compound—specifically the carboxylic acid and the amide—are prime participants in forming ordered, self-assembled structures through hydrogen bonding.
Formation of Hydrogen-Bonded Architectures
Hydrogen bonds are highly directional interactions that can guide molecules to assemble into predictable patterns.
Carboxylic Acid Dimers: Benzoic acid and its derivatives are well-known to form highly stable cyclic dimers in both solution and the solid state. mdpi.comresearchgate.netacs.org The carboxylic acid group of one molecule hydrogen-bonds with that of another, creating a robust eight-membered ring structure. This O-H···O=C interaction is a fundamental and predictable motif in supramolecular chemistry. rsc.org
Amide Hydrogen Bonding: The secondary amide group (-CONH-) in the molecule provides additional sites for hydrogen bonding. The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. scienceready.com.auwikipedia.org This allows for the formation of extended chains or sheets where molecules are linked by N-H···O=C hydrogen bonds. acs.org
Cooperative Effects: The presence of multiple hydrogen-bonding sites can lead to cooperative interactions. For example, the formation of a hydrogen bond at the amide's carbonyl oxygen can polarize the molecule, increasing the acidity of the amide N-H proton and strengthening subsequent hydrogen bonds it forms. rsc.orgrsc.org This interplay between the carboxylic acid and amide groups can lead to the formation of complex and stable, higher-order supramolecular architectures. mdpi.comnih.gov
Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The bifunctional nature of this compound, possessing both a carboxylate group for metal coordination or covalent bond formation and a reactive alkyne handle, makes it an attractive linker for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govmdpi.com These materials are classes of crystalline porous polymers with well-defined structures and high surface areas, showing promise in gas storage, separation, and catalysis. nih.govmdpi.comtcichemicals.com
The carboxylic acid group of this compound can readily participate in the formation of the framework's primary structure. In MOFs, the carboxylate coordinates to metal ions or clusters, while in certain types of COFs, it can undergo condensation reactions with other organic linkers. tcichemicals.combrieflands.com The terminal alkyne group, which remains accessible within the pores of the resulting framework, serves as a versatile functional handle for post-synthetic modification (PSM).
This PSM capability allows for the precise introduction of various functionalities into the MOF or COF structure. For example, the alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach molecules with specific properties. This enables the tailoring of the framework's internal surface for applications like targeted gas capture or heterogeneous catalysis. The ability to functionalize the pores after the framework has been synthesized provides a powerful tool for creating materials with customized properties. nih.gov
Recent research has focused on utilizing multivariate and open metal site approaches within COFs to enhance their properties, such as for ammonia (B1221849) capture. nih.gov While not directly detailing the use of this compound, these studies highlight the potential of incorporating functionalized linkers to create tailored binding sites within the porous architecture. nih.gov
Design of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate. szfki.hu They provide a powerful method for modifying the chemical and physical properties of surfaces. The unique structure of this compound, with its carboxylic acid headgroup and terminal alkyne tail, makes it a suitable candidate for the formation of SAMs on various oxide surfaces, such as indium tin oxide (ITO). szfki.hu
The carboxylic acid group acts as an anchoring moiety, binding to the substrate to form a stable monolayer. szfki.hu The terminal alkyne group is then exposed at the monolayer-air or monolayer-liquid interface. This exposed alkyne functionality provides a platform for further chemical modifications, similar to its role in MOFs and COFs. Through reactions like CuAAC, a wide range of molecules can be covalently attached to the surface, allowing for the precise engineering of interfacial properties. szfki.hu
This "clickable" surface can be used to immobilize biomolecules, catalysts, or other functional moieties. For instance, in the development of biosensors, specific capture probes could be attached to the SAM via the alkyne group. In materials science, the properties of an electrode could be tuned by attaching molecules that alter its work function or surface energy. szfki.hu The ability to create such well-defined and functionalizable surfaces is crucial for advancements in areas like organic electronics, biosensing, and catalysis. mdpi.comdyenamo.se
Advancements in Medicinal Chemistry and Target-Oriented Compound Design
The structural features of this compound also lend themselves to applications in medicinal chemistry, particularly in the construction of compound libraries and the design of chemical probes for identifying biological targets. mq.edu.au
Utilization as a Scaffold for Library Synthesis
In drug discovery, the synthesis of large and diverse collections of small molecules, known as chemical libraries, is a crucial step in identifying new therapeutic agents. nih.gov The rigid benzoic acid core and the reactive alkyne handle of this compound make it an excellent scaffold for combinatorial library synthesis. nih.govrsc.org
A common strategy involves attaching the carboxylic acid group to a solid support or an encoding element, such as a DNA tag in DNA-encoded libraries (DELs). nih.gov The alkyne group can then be reacted with a diverse set of building blocks, each containing a complementary functional group (e.g., an azide). This allows for the rapid generation of a large number of distinct compounds, each with a unique combination of substituents. nih.govrsc.org This approach facilitates the exploration of a vast chemical space to discover molecules that bind to a specific biological target. nih.gov
| Scaffold Feature | Role in Library Synthesis |
| Benzoic Acid Core | Provides a rigid framework for the attachment of other chemical moieties. |
| Carboxylic Acid Group | Serves as an attachment point to a solid support or DNA tag. nih.gov |
| Terminal Alkyne Group | Acts as a reactive handle for combinatorial diversification with various building blocks. rsc.org |
Design of Chemical Tools for Target Identification Studies
Identifying the specific protein or other biomolecule that a drug candidate interacts with is a critical aspect of drug development. Chemical probes, which are small molecules designed to interact with and report on their biological targets, are essential tools for these studies. mq.edu.auuq.edu.au The alkyne group of this compound is a key feature in the design of such probes, particularly for "click" chemistry-based target identification strategies. mq.edu.au
A common approach involves incorporating the this compound moiety into a molecule that has shown biological activity. This creates a "tagged" version of the parent compound. After this tagged molecule is introduced into a biological system (e.g., a cell lysate or a living cell) and allowed to bind to its target, the alkyne group can be used to attach a reporter molecule, such as a fluorescent dye or a biotin tag, via a click reaction. mq.edu.au The reporter tag then allows for the visualization or isolation and subsequent identification of the target protein. mq.edu.auuq.edu.au This strategy has been successfully employed to identify the targets of various bioactive compounds. uq.edu.au
The development of covalent inhibitors, which form a permanent bond with their target, is another area where the ynamide functionality is gaining attention. acs.org While not specific to this compound, the ynamide warhead has been explored for its ability to react with carboxyl residues in proteins, offering a novel mechanism for covalent inhibition. acs.org
Spectroscopic and Analytical Methodologies for Research on 4 Prop 2 Ynamido Benzoic Acid
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(prop-2-ynamido)benzoic acid and its analogs. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The protons on the benzene (B151609) ring typically appear as two doublets in the aromatic region (approximately 7.5-8.5 ppm), characteristic of a 1,4-disubstituted (para) aromatic system. The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to solvent and concentration, often appearing downfield. The terminal alkyne proton (C≡C-H) is expected to resonate as a singlet in the range of 2.0-3.0 ppm. Finally, the carboxylic acid proton (-COOH) would give rise to a broad singlet at a very downfield position, often above 10 ppm.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For this compound, distinct signals would be observed for the carboxyl carbon, the amide carbonyl carbon, the two carbons of the alkyne group, and the four unique carbons of the para-substituted benzene ring. While specific experimental data for the parent compound is not widely published, analysis of related structures provides expected chemical shift ranges. docbrown.inforsc.org For instance, in derivatives, the acetylenic carbons are found around 70-80 ppm, while the aromatic carbons resonate between 120-140 ppm and the carbonyl carbons appear further downfield (>165 ppm). nih.govresearchgate.net
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment, particularly for more complex derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established ranges for similar functional groups and substitution patterns.
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH ) | >10.0 (broad singlet) | ~170 |
| Amide Carbonyl (-C =O) | N/A | ~165 |
| Aromatic C-H (ortho to COOH) | 7.9 - 8.2 (doublet) | ~130 |
| Aromatic C-H (ortho to NH) | 7.6 - 7.9 (doublet) | ~120 |
| Aromatic C (ipso to COOH) | N/A | ~128 |
| Aromatic C (ipso to NH) | N/A | ~142 |
| Amide N-H (-NH -) | 8.0 - 9.0 (singlet) | N/A |
| Alkyne C-H (≡C -H) | 2.5 - 3.0 (singlet) | ~75 |
| Alkyne C (C≡C -H) | N/A | ~78 |
Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its derivatives, confirm their elemental composition, and monitor the progress of synthesis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar molecules like benzoic acid derivatives, often by observing protonated molecules [M+H]⁺ or other adducts.
During the synthesis of derivatives, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the consumption of starting materials and the formation of the desired product in real-time. nih.gov This allows for precise optimization of reaction conditions such as time and temperature.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a target compound with a high degree of confidence. rsc.org For this compound (C₁₀H₇NO₃), the expected exact mass is 189.0426 g/mol . Observing a molecular ion peak corresponding to this mass in an HRMS spectrum would be strong evidence of the compound's identity. While experimental data for the parent compound is scarce, predicted m/z values for related structures highlight the expected adducts that would be monitored. uni.lu
Table 2: Predicted ESI-MS Adducts for a Related Compound, 4-((prop-2-ynamido)methyl)benzoic acid (C₁₁H₉NO₃, Exact Mass: 203.0582 u) uni.lu This table illustrates the types of ions typically observed in ESI-MS for this class of compounds.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₁H₁₀NO₃]⁺ | 204.0655 |
| [M+Na]⁺ | [C₁₁H₉NO₃Na]⁺ | 226.0475 |
| [M+K]⁺ | [C₁₁H₉NO₃K]⁺ | 242.0214 |
| [M+NH₄]⁺ | [C₁₁H₁₂N₂O₃]⁺ | 221.0921 |
| [M-H]⁻ | [C₁₁H₈NO₃]⁻ | 202.0510 |
Chromatographic Separation and Purification Strategies for Derivatives
Chromatography is the cornerstone of purification in the synthesis of this compound and its derivatives. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the compounds involved.
For routine monitoring of reaction progress, Thin-Layer Chromatography (TLC) is often employed. It allows for the rapid, qualitative assessment of the components in a reaction mixture. For the purification of larger quantities of material, column chromatography is the method of choice. Given the polar nature of the carboxylic acid and amide groups, a normal-phase setup using silica (B1680970) gel with a gradient of polar and non-polar solvents (e.g., ethyl acetate (B1210297) and hexane) is a common strategy.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical and preparative-scale purification of derivatives of this compound, ensuring high purity of the final compounds. nih.gov Reversed-phase HPLC is particularly common, where a non-polar stationary phase (like C18) is used with a polar mobile phase. researchgate.net A typical mobile phase consists of a gradient system of water and an organic solvent, such as acetonitrile, often with additives like formic acid or ammonium (B1175870) bicarbonate to improve peak shape and resolution. nih.govresearchgate.net The purification of complex cystobactamid derivatives incorporating the this compound moiety has been successfully achieved using preparative HPLC with water/acetonitrile gradients. google.com
Table 3: Example HPLC Purification Conditions for Benzoic Acid Derivatives rsc.orgresearchgate.net
| Parameter | Condition 1 (Analytical) | Condition 2 (Preparative) |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm) | Reversed-Phase C18 (larger scale) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 10 mM NH₄HCO₃ |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |
| Gradient | Linear gradient from 5% B to 95% B | Optimized gradient for specific compound |
| Flow Rate | 0.2 - 0.5 mL/min | Variable, dependent on column size |
| Detection | UV at 254 nm | UV at relevant wavelength (e.g., 254/280 nm) |
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a high-quality single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be solved and refined. rcsb.org
While a crystal structure for this compound itself is not publicly available in crystallographic databases, the technique has been widely applied to other benzoic acid derivatives. ugr.es For example, the crystal structure of 4-nitro-2-phosphono-benzoic acid has been determined in complex with an enzyme, revealing key intermolecular interactions. rcsb.org If a crystal structure of this compound were determined, it would confirm the planarity of the benzene ring and the amide group, reveal the torsion angles between the aromatic ring and the amide linker, and detail the intermolecular hydrogen bonding network, which would likely involve the carboxylic acid and amide functional groups. Such data is invaluable for computational chemistry studies and for understanding structure-activity relationships.
Computational and Theoretical Investigations of 4 Prop 2 Ynamido Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Specific quantum chemical calculations detailing the electronic structure and reactivity of 4-(prop-2-ynamido)benzoic acid are not found in the provided search results. However, it is standard practice in computational chemistry to use methods like Density Functional Theory (DFT) to investigate such properties. These calculations typically yield information on:
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP).
Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key indicators of chemical reactivity.
Global Reactivity Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity.
For other benzoic acid derivatives, DFT calculations have been successfully used to determine these parameters, offering valuable insights into their chemical behavior. researchgate.netnih.gov
Molecular Dynamics Simulations of Intermolecular Interactions
There is no specific information available from the search results regarding molecular dynamics simulations of the intermolecular interactions of this compound. Generally, such simulations for similar molecules would investigate:
Hydrogen Bonding: The formation and dynamics of intermolecular hydrogen bonds, which significantly influence the physical properties of the compound.
Stacking Interactions: π-π stacking interactions between the aromatic rings of adjacent molecules.
Solvation Effects: The interaction of the molecule with solvent molecules, which affects its solubility and reactivity.
Self-Assembly: The potential for the molecules to form larger aggregates or specific structural motifs.
Studies on benzoic acid itself have used molecular dynamics to understand its interactions at interfaces, providing a model for how this compound might be investigated. nih.govnih.gov
Elucidation of Reaction Mechanisms via Computational Models
No computational models elucidating the reaction mechanisms of this compound were found in the search results. The elucidation of reaction mechanisms through computational modeling typically involves:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barriers for potential reaction pathways.
Mapping Reaction Coordinates: Following the geometric and energetic changes of the molecule as it transforms from reactant to product.
This type of analysis provides a detailed, atomistic understanding of how a chemical reaction occurs.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data for this compound may exist, the prediction of these parameters through computational methods is not detailed in the provided search results. The theoretical prediction of spectroscopic parameters is a common application of quantum chemical calculations and typically includes:
Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies and intensities to aid in the interpretation of experimental spectra. For related compounds, theoretical vibrational frequencies have shown good agreement with experimental data. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is often used for this purpose. nih.govsharif.edu
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov
The table below illustrates the type of data that would be generated from such computational predictions, based on studies of similar molecules. Please note that these are representative values and not the actual predicted data for this compound.
| Spectroscopic Parameter | Predicted Value (Representative) | Method |
| ¹H NMR | ||
| Chemical Shift (ppm) | 7.0 - 8.5 (aromatic), 2.5 (alkyne-H) | GIAO |
| ¹³C NMR | ||
| Chemical Shift (ppm) | 110 - 170 (aromatic, carbonyl), 70-80 (alkyne) | GIAO |
| IR Spectroscopy | ||
| Vibrational Frequency (cm⁻¹) | ~3300 (alkyne C-H), ~1700 (C=O), ~1600 (C=C) | DFT |
| UV-Vis Spectroscopy | ||
| λmax (nm) | ~280 | TD-DFT |
Future Research Directions and Emerging Paradigms for 4 Prop 2 Ynamido Benzoic Acid
The chemical compound 4-(Prop-2-ynamido)benzoic acid stands as a versatile molecular scaffold, possessing a unique combination of reactive functional groups: a terminal alkyne, an amide linkage, and a carboxylic acid. This trifecta of functionalities positions it as a valuable building block for significant future research, spanning novel synthesis, advanced materials, and computational chemistry. The exploration of its full potential is poised to be shaped by emerging scientific paradigms.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(Prop-2-ynamido)benzoic acid?
- Methodological Answer : Synthesis typically involves coupling reactions between propiolic acid derivatives and 4-aminobenzoic acid. Key steps include:
- Activation : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid group of propiolic acid.
- Coupling : React the activated intermediate with 4-aminobenzoic acid under inert conditions (argon/nitrogen).
- Purification : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography.
- Characterization : Confirm via -NMR (amide proton at δ 8.1–8.3 ppm) and IR (C≡C stretch at ~2100 cm, amide I band at ~1650 cm) .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination .
- Refinement : Iterative refinement with SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or via difference maps.
- Validation : Check for R-factor convergence (e.g., ) and validate geometry using WinGX or PLATON .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- LC-MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor m/z = [M+H] (calculated via exact mass).
- Calibration : Prepare standards in the 0.1–100 µM range. Validate linearity () and LOD/LOQ (e.g., 0.05 µM/0.15 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- DoE Approach : Vary catalysts (e.g., HOBt vs. DMAP), solvent polarity (DMF vs. THF), and temperature (25–60°C).
- Real-Time Monitoring : Use TLC (silica, UV detection) or in-situ FTIR to track reaction progress.
- Computational Modeling : Employ DFT (e.g., Gaussian 16) to calculate transition-state energies and identify rate-limiting steps .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in -NMR)?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers of the propiolamide group via variable-temperature NMR (VT-NMR).
- Complementary Techniques : Use -NMR DEPT-135 or HSQC to assign overlapping signals. Confirm via high-resolution mass spectrometry (HRMS) .
Q. How does electron localization influence the reactivity of this compound?
- Methodological Answer :
- ELF Analysis : Calculate electron localization function (ELF) using quantum chemistry software (e.g., AIMAll).
- Reactivity Hotspots : Identify regions of high electron density (e.g., triple bond in propiolamide) prone to nucleophilic attack. Validate via Fukui indices .
Q. What methods characterize polymorphic forms of this compound?
- Methodological Answer :
- Thermal Analysis : Perform DSC (heating rate 10°C/min) to detect melting points and TGA (N, 25–600°C) for stability profiling.
- PXRD : Compare experimental patterns with simulated data (Mercury 4.3) to identify crystalline phases.
- Raman Spectroscopy : Detect lattice vibrations (e.g., 100–400 cm) to distinguish polymorphs .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
